Udp-2-deoxyglucose
Description
Contextualizing UDP-2-deoxyglucose as a Metabolic Derivative
This compound is formed as a metabolite of the glucose analog 2-deoxy-D-glucose (2DG). 2DG is taken up by cells via glucose transporters and is subsequently phosphorylated by hexokinases to form 2-deoxy-D-glucose-6-phosphate (2DG-6P). nih.govnih.govacs.org Unlike glucose-6-phosphate, 2DG-6P cannot be efficiently processed through the glycolytic pathway and can inhibit key glycolytic enzymes like hexokinase and glucose-6-phosphate isomerase. nih.govnih.gov Further metabolism of 2DG-6P can lead to the formation of other derivatives, including this compound. nih.govnih.govnih.govnih.gov Macrophages, for instance, have been shown to metabolize 2DG into several products, such as 2-deoxy-D-glucose 6-phosphate, 2-deoxy-D-glucose 1-phosphate, and UDP-2-deoxy-D-glucose. nih.gov The formation of this compound involves the conversion of 2DG-6P to 2-deoxy-D-glucose 1-phosphate, followed by a reaction with uridine-5′-triphosphate (UTP) catalyzed by UDP-glucose pyrophosphorylase or a similar enzyme, releasing pyrophosphate. This process is analogous to the formation of UDP-glucose from glucose-1-phosphate and UTP. researchgate.net
This compound's formation places it within the broader network of nucleotide sugar metabolism, although it arises from a non-canonical sugar analog. Its presence reflects the cell's attempt to process 2DG through pathways typically reserved for glucose and other hexoses.
Overview of its Significance in Glycobiology Research
This compound holds significance in glycobiology research primarily due to its role as a metabolic product of 2DG, a widely used tool for inhibiting glucose metabolism and glycosylation. nih.govnih.govmpg.deresearchgate.net Early studies with 2-deoxyglucose demonstrated its conversion not only to this compound but also to GDP-2-deoxyglucose and dolichol-P-2-deoxyglucose. nih.govnih.gov The accumulation of dolichol oligosaccharides containing 2-deoxyglucose is thought to inhibit glycoprotein (B1211001) formation because these modified structures cannot be properly elongated or transferred to proteins. nih.govnih.govmpg.de This interference with N-linked glycosylation is a notable effect of 2DG and, consequently, its metabolite this compound. nih.govmpg.de
Research utilizing 2DG and the study of its metabolites like this compound have provided insights into the mechanisms of glycosylation and the consequences of disrupting these pathways. While 2DG has multiple cellular effects, including impacts on ATP levels and induction of ER stress, its interference with glycosylation through the formation of metabolites like this compound is a key area of investigation. nih.govnih.govnih.govnih.govmpg.deresearchgate.net The ability of this compound to act as a substrate for certain glycosyltransferases, albeit often resulting in aberrant glycan structures, makes it a valuable probe for studying enzyme specificity and glycosylation pathways. tandfonline.com
Research Findings Related to this compound in Glycobiology:
Studies have shown that 2DG treatment leads to a reduction in the levels of other nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc), which are crucial for normal glycosylation. acs.orgresearchgate.net This suggests that the metabolic burden of processing 2DG and forming its derivatives can impact the pools of essential nucleotide sugars.
this compound has been chemically synthesized for use as a sugar donor in studies with glycosyltransferases. tandfonline.comfigshare.com These studies help to understand how enzymes involved in glycan synthesis interact with modified sugar nucleotides.
The formation of UDP-2-deoxy-2-fluoro-glucose (UDP-FDG), a related analog metabolite, has been observed in studies using the imaging tracer FDG, further highlighting the metabolic processing of 2-deoxy sugar analogs into UDP-linked forms. frontiersin.org
Structural Analogy to Canonical Nucleotide Sugars
This compound shares a fundamental structural analogy with canonical nucleotide sugars, particularly UDP-glucose. Both molecules consist of a uridine (B1682114) diphosphate (B83284) (UDP) moiety linked to a sugar residue via a phosphodiester bond. In the case of UDP-glucose, the sugar is glucose, while in this compound, the sugar is 2-deoxyglucose. The key structural difference lies in the sugar moiety: 2-deoxyglucose lacks a hydroxyl group at the C-2 position of the glucose ring, which is present in glucose. nih.gov
This structural similarity allows this compound to sometimes be recognized and processed by enzymes that typically handle UDP-glucose or other UDP-linked hexoses, such as glycosyltransferases and nucleotide sugar transporters. tandfonline.comresearchgate.net However, the absence of the hydroxyl group at the C-2 position in 2-deoxyglucose significantly alters its chemical properties and can interfere with the normal enzymatic reactions that would occur with UDP-glucose. For instance, this modification can prevent the proper elongation of glycan chains by glycosyltransferases that require the C-2 hydroxyl for catalysis or recognition. mpg.de
The structural analogy and the subtle difference at the C-2 position are critical to understanding how this compound exerts its effects in biological systems. It is similar enough to be taken up and partially processed through existing metabolic pathways but different enough to disrupt downstream processes, particularly those involving glycosylation.
Structural Comparison:
| Feature | UDP-Glucose | This compound |
| Nucleotide Moiety | Uridine Diphosphate (UDP) | Uridine Diphosphate (UDP) |
| Sugar Moiety | Glucose | 2-deoxyglucose |
| Key Difference | Hydroxyl group (-OH) at C-2 position of sugar | Hydrogen atom (-H) at C-2 position of sugar |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O16P2 |
|---|---|
Molecular Weight |
550.3 g/mol |
IUPAC Name |
[(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O16P2/c18-4-7-11(21)6(19)3-10(30-7)32-35(27,28)33-34(25,26)29-5-8-12(22)13(23)14(31-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7-,8-,10?,11+,12-,13-,14-/m1/s1 |
InChI Key |
MEJLHDUXDMCALH-SELJRJPRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
C1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonyms |
UDP-2-deoxy-D-glucose UDP-2-deoxyglucose uridine diphosphate 2-deoxy-D-glucose uridine diphosphate 2-deoxyglucose uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways of Udp 2 Deoxyglucose
Precursor Metabolism and Derivation from 2-Deoxy-D-glucose
The initial steps in the formation of UDP-2DG involve the cellular uptake and subsequent phosphorylation of 2-deoxy-D-glucose, leading to the generation of phosphorylated intermediates.
Formation of 2-Deoxy-D-glucose 6-Phosphate (2DG-6P)
Upon entering the cell, 2-deoxy-D-glucose is primarily recognized and acted upon by hexokinase, an enzyme typically responsible for the initial phosphorylation of glucose in glycolysis. Hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to the 6-hydroxyl position of 2-deoxy-D-glucose, yielding 2-deoxy-D-glucose 6-phosphate (2DG-6P) researchgate.netwikipedia.orgnih.govamdb.onlinenih.govmitoproteome.org. This phosphorylation step effectively traps the analog within the cell, as the charged phosphate group prevents its transport across the cell membrane researchgate.netwikipedia.orgamdb.online. The formation and intracellular accumulation of 2DG-6P are well-documented and are often used as indicators of hexokinase activity and glucose uptake wikipedia.orgmitoproteome.org. Unlike glucose-6-phosphate, 2DG-6P cannot be efficiently metabolized further through the glycolytic pathway due to the absence of a hydroxyl group at the C-2 position, which is required by phosphoglucose (B3042753) isomerase wikipedia.orgamdb.onlinenih.gov.
Conversion to 2-Deoxy-D-glucose 1-Phosphate (2DG-1P)
Following the formation of 2DG-6P, it can be converted to 2-deoxy-D-glucose 1-phosphate (2DG-1P). This interconversion is analogous to the reaction catalyzed by phosphoglucomutase in the synthesis of UDP-glucose from glucose-6-phosphate. Research has shown the presence of 2-deoxy-D-glucose 1-phosphate as a metabolite in cells exposed to 2-deoxy-D-glucose, indicating that this conversion step occurs wikipedia.org. This isomerization positions the phosphate group for the subsequent uridylylation reaction.
Uridylyltransferase-Mediated Synthesis of UDP-2-deoxyglucose
The final step in the biosynthesis of this compound involves the coupling of 2DG-1P with uridine (B1682114) triphosphate (UTP), a reaction catalyzed by a uridylyltransferase.
Role of UDP-Sugar Pyrophosphorylases (USPase)
UDP-sugar pyrophosphorylases (USPases) are a family of enzymes that catalyze the reversible formation of UDP-sugars and inorganic pyrophosphate (PPi) from sugar-1-phosphates and UTP mdpi.comwikidata.org. This reaction is a key step in the synthesis of various activated nucleotide sugars, which serve as glycosyl donors in numerous glycosylation reactions mdpi.comguidetopharmacology.org. The general reaction catalyzed by these enzymes is:
Sugar-1-Phosphate + UTP ⇌ UDP-Sugar + PPi
The activity of USPases is typically magnesium-dependent mdpi.com. While the term USPase can refer to enzymes with broad substrate specificity, more specific classifications like UDP-glucose pyrophosphorylase (UGPase) and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) exist based on their preferred sugar-1-phosphate substrates mdpi.comwikidata.org.
Specificity of UDP-Glucose Pyrophosphorylase (UGPase) on 2-Deoxy-D-glucose Substrates
UDP-glucose pyrophosphorylase (UGPase) is a prominent member of the UDP-sugar pyrophosphorylase family, primarily known for catalyzing the synthesis of UDP-glucose from glucose-1-phosphate and UTP fishersci.co.ukfishersci.fimetabolomicsworkbench.orgmetabolomicsworkbench.org. Studies have demonstrated that UGPase can also utilize 2-deoxy-D-glucose 1-phosphate as a substrate to form UDP-2-deoxy-D-glucose in the presence of UTP wikipedia.org. For instance, the enzymatic formation of UDP-2-deoxy-D-glucose in vitro using an enzyme preparation from bovine mammary glands and purified UDP glucose pyrophosphorylase from beef liver has been reported wikipedia.org. This indicates that UGPase exhibits some flexibility in its substrate specificity, accommodating the 2-deoxy analog of glucose-1-phosphate. While UDP-glucose is the preferred substrate for UGPase in normal metabolic processes, the enzyme's ability to act on 2DG-1P is central to the biosynthesis of UDP-2DG. Research on UGPase from Giardia lamblia also noted its ability to use alternative substrates, although the context was galactose-1-phosphate rather than 2-deoxyglucose-1-phosphate (B1237330) fishersci.fi.
Potential Involvement of UDP-N-acetylglucosamine Pyrophosphorylase (UAGPase)
UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) is another key enzyme in nucleotide sugar biosynthesis, specifically catalyzing the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from N-acetylglucosamine-1-phosphate and UTP wikidata.orgwikipedia.org. While UAGPase primarily acts on N-acetylated sugar substrates, the possibility of some overlap in substrate specificity among UDP-sugar pyrophosphorylases has been considered mdpi.comwikidata.org. However, current research primarily implicates UGPase in the direct uridylylation of 2DG-1P to form UDP-2DG. Studies characterizing UAGPase, such as that from Giardia lamblia, have indicated a more stringent specificity for N-acetylated substrates compared to non-acetylated sugars like galactose-1-phosphate fishersci.fi. While the potential for minor cross-reactivity with 2-deoxy-D-glucose derivatives by UAGPase or other less characterized USPases cannot be entirely ruled out without specific experimental evidence, the primary enzymatic pathway for UDP-2DG synthesis points towards the involvement of UGPase.
The biosynthesis of this compound can be summarized in the following enzymatic steps:
| Step | Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 |
| 1 | 2-Deoxy-D-glucose | ATP | Hexokinase | 2-Deoxy-D-glucose 6-Phosphate | ADP |
| 2 | 2-Deoxy-D-glucose 6-Phosphate | - | Phosphoglucomutase (putative) | 2-Deoxy-D-glucose 1-Phosphate | - |
| 3 | 2-Deoxy-D-glucose 1-Phosphate | UTP | UDP-Glucose Pyrophosphorylase | This compound | PPi |
This pathway highlights the repurposing of enzymes involved in normal glucose and UDP-glucose metabolism for the processing of the glucose analog 2-deoxy-D-glucose into its activated UDP-form.
Chemo-Enzymatic and Chemical Synthesis Approaches for this compound
The synthesis of this compound for research and potential applications can be achieved through both chemo-enzymatic and purely chemical methodologies. These approaches offer controlled routes to obtain this modified nucleotide sugar.
Strategies for in vitro Enzymatic Production
In vitro enzymatic synthesis provides a method to produce this compound using isolated enzymes. This approach often leverages the specificity of enzymes involved in nucleotide sugar metabolism. As mentioned earlier, incubating 2-deoxy-D-glucose 1-phosphate with UTP and UDP-glucose pyrophosphorylase from sources like beef liver has been shown to yield this compound nih.gov.
Enzymatic methods can also be integrated into multi-enzyme systems for the synthesis of nucleotide sugars and their derivatives. While many studies focus on the enzymatic synthesis of common nucleotide sugars like UDP-glucose and UDP-galactose, the principles and enzyme types involved are relevant. For instance, one-pot enzymatic synthesis systems utilizing enzymes like UTP-glucose-1-phosphate uridylyltransferase have been developed for the production of UDP-glucose and its derivatives researchgate.netresearchgate.net. Such systems could potentially be adapted for the synthesis of this compound by employing the appropriate deoxy-sugar phosphate precursor and enzymes with suitable substrate promiscuity.
Research into the enzymatic glycosylation of various compounds has also utilized this compound (or TDP-2-deoxyglucose) as a sugar donor with glycosyltransferases, demonstrating the utility of enzymatically produced this compound in further enzymatic reactions d-nb.infoasm.org. This highlights the role of enzymatic production as a route to obtain the substrate for other biocatalytic processes.
Chemical Synthesis Methodologies and Optimization
Chemical synthesis provides an alternative and often necessary route for the production of this compound, particularly when large quantities or specific modifications are required. Early chemical synthesis approaches involved reactions between uridine 5'-phosphomorpholidate and 2-deoxy-α-D-glucopyranosyl phosphate nih.gov.
More recent chemical synthesis methodologies have focused on achieving α-selectivity in the phosphorylation step and efficient coupling with uridine-5'-monophosphate (UMP)-morpholidate. One described method involves the phosphorylation of thioglycosides using a promoter like iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP), followed by coupling with UMP-morpholidate and subsequent deacetylation figshare.comtandfonline.comtandfonline.comlookchem.com.
A general procedure for the chemical synthesis of UDP-2-deoxy sugars, including this compound, has been reported. This involves steps such as the preparation of a thioglycoside, phosphorylation, coupling with UMP-morpholidate to form the UDP-acetyl-2-deoxy sugar, and finally deacetylation to yield the desired UDP-2-deoxy sugar tandfonline.com.
Detailed research findings on chemical synthesis have provided insights into the reaction conditions and purification methods. For instance, purification of synthesized this compound has been achieved through sequential silica-gel chromatography using specific solvent systems figshare.comtandfonline.comtandfonline.comlookchem.com. NMR results are typically used to elucidate the structure of the synthesized compound figshare.comtandfonline.comtandfonline.comlookchem.com.
Studies on the stability of chemically synthesized UDP-2-deoxy sugars, including this compound, have shown that they can be less stable under acidic conditions (e.g., pH 4) compared to natural UDP sugars, but are more stable at neutral and alkaline pH values (pH 7 and 10) figshare.comtandfonline.comtandfonline.comlookchem.com. This stability data is crucial for optimizing storage and handling conditions for the synthesized compound.
Optimization of chemical synthesis methodologies often involves exploring different reaction conditions, reagents, and purification strategies to improve yield, purity, and stereoselectivity. The use of thioglycosides and specific promoters like IDCP represents an optimized approach for achieving α-selective phosphorylation, which is important for the synthesis of the naturally occurring α-anomer of UDP-sugar nucleotides tandfonline.comlookchem.com.
The chemical synthesis of this compound provides access to this compound for various applications, including its use as a substrate or inhibitor in enzymatic studies and as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Metabolic Fate and Enzymatic Interconversion of Udp 2 Deoxyglucose
Further Enzymatic Transformations of UDP-2-deoxyglucose
Once formed, this compound can undergo further enzymatic modifications, acting as a substrate for enzymes involved in the interconversion of UDP-sugars.
Oxidation by UDP-Glucose 6-Dehydrogenase (EC 1.1.1.22) to UDP-2-deoxyglucuronate
UDP-glucose 6-dehydrogenase (UGDH) is a critical enzyme that catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid. Research has demonstrated that this compound can also serve as a substrate for this enzyme. Specifically, calf liver UDP-glucose dehydrogenase has been shown to oxidize this compound, leading to the formation of UDP-2-deoxyglucuronate mdpi.com.
The enzymatic conversion of this compound by UGDH, however, is less efficient compared to the natural substrate, UDP-glucose. Kinetic studies have revealed a significantly higher apparent Michaelis constant (Km) for this compound, indicating a lower binding affinity for the enzyme. Furthermore, the maximal velocity (Vmax) of the reaction with this compound is considerably lower than that observed with UDP-glucose mdpi.com. A peculiar lag period has also been noted in the reaction kinetics with this compound, suggesting a slower rate in the initial stages of the enzymatic reaction mdpi.com.
Kinetic Parameters of Calf Liver UDP-Glucose 6-Dehydrogenase
| Substrate | Apparent Km (vs. UDP-Glucose) | Relative Vmax (vs. UDP-Glucose) | Reference |
|---|---|---|---|
| This compound | 60 times higher | 0.09 | mdpi.com |
| UDP-Glucose | 1 (Reference) | 1 (Reference) | mdpi.com |
Potential for Epimerization or Other Modifications
In addition to oxidation, this compound has been found to be a substrate for UDP-glucose 4-epimerase (EC 5.1.3.2). This enzyme typically catalyzes the reversible conversion of UDP-glucose to UDP-galactose. Studies have shown that UDP-glucose 4-epimerases from various sources, including yeast, calf liver, and mung bean seedlings, can efficiently utilize this compound as a substrate mdpi.com. This suggests that this compound can be converted to UDP-2-deoxygalactose within the cell, further diversifying the pool of deoxygenated sugar nucleotides.
Impact on Endogenous Nucleotide Sugar Pools
The introduction and metabolism of this compound can perturb the delicate balance of endogenous nucleotide sugar pools, primarily by competing with the natural substrates for key enzymes.
Perturbation of UDP-Glucose Availability
As a structural analog, this compound can act as a competitive inhibitor for enzymes that utilize UDP-glucose as a substrate. This competition can lead to a decrease in the effective concentration of UDP-glucose available for essential cellular processes. For instance, the synthesis of glycogen (B147801) and various glycoconjugates, which rely on UDP-glucose as the glucosyl donor, may be impacted. While direct measurements of cellular UDP-glucose levels following this compound administration are not extensively documented, the established substrate relationship with enzymes like UDP-glucose 6-dehydrogenase implies a competitive dynamic that would likely reduce the flux through UDP-glucose-dependent pathways mdpi.com.
Influence on UDP-N-acetylglucosamine (UDP-GlcNAc) Levels
The impact of this compound on the levels of UDP-N-acetylglucosamine (UDP-GlcNAc) is likely indirect and stems from the broader effects of its precursor, 2-deoxyglucose, on cellular metabolism. 2-Deoxyglucose is known to interfere with glycolysis and N-linked glycosylation clinicaltrials.gov. The hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, is intrinsically linked to glucose metabolism as it utilizes the glycolytic intermediate fructose-6-phosphate. By inhibiting glycolysis, 2-deoxyglucose can reduce the availability of precursors for the HBP, potentially leading to a decrease in the cellular pool of UDP-GlcNAc. This disruption in UDP-GlcNAc synthesis can have significant consequences for processes such as O-GlcNAcylation and the synthesis of other essential glycoconjugates.
Biological Roles and Cellular Mechanisms of Udp 2 Deoxyglucose
Interference with Glycosylation Pathways
UDP-2-deoxyglucose fundamentally interferes with the normal processes of glycosylation, the enzymatic addition of sugar moieties (glycans) to proteins and lipids. This interference stems from its acceptance by glycosyltransferases as a substrate, leading to the formation of altered and non-functional glycoconjugates.
Disruption of N-linked Glycosylation Biosynthesis
N-linked glycosylation is a critical post-translational modification where a pre-assembled oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This compound critically disrupts this pathway at its early stages within the endoplasmic reticulum (ER).
The biosynthesis of the precursor oligosaccharide for N-linked glycosylation occurs on a lipid carrier molecule called dolichol phosphate (B84403). This process involves the sequential addition of various sugar residues. When this compound is present, it can be utilized by glycosyltransferases in place of UDP-glucose. This results in the formation of dolichol-linked oligosaccharides that contain a 2-deoxyglucose residue. These aberrant structures are not recognized by the subsequent enzymes in the pathway, leading to their accumulation in the ER membrane.
Competitive Interaction with Mannose Metabolism in Glycan Synthesis
Due to its structural similarity to mannose, 2-deoxyglucose, the precursor of this compound, can competitively inhibit mannose metabolism. mdpi.com This competition has direct implications for glycan synthesis, as GDP-mannose is a crucial donor for the mannosylation of the dolichol-linked oligosaccharide. By interfering with the availability or utilization of mannose, this compound indirectly hampers the proper assembly of the oligosaccharide precursor. mdpi.com The addition of exogenous mannose has been shown to reverse some of the effects of 2-deoxyglucose on glycosylation, highlighting the competitive nature of this interaction. mdpi.comnih.gov
Effects on Protein Glycosylation Profiles
The culmination of these disruptive events is a significant alteration in the cellular proteome's glycosylation profile. Proteins that would normally be heavily glycosylated may be under-glycosylated or carry aberrant, truncated glycan structures. This can have a range of consequences, including improper protein folding, reduced stability, and impaired function. For example, the molecular mass of proteins like cyclooxygenase-2 (COX-2) has been observed to decrease in the presence of 2-deoxyglucose, indicative of altered N-glycosylation. nih.gov
Induction of Cellular Stress Responses
Endoplasmic Reticulum (ER) Stress Activation
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a state known as ER stress. This compound is a potent inducer of this stress condition. By acting as a competitive inhibitor in glycosylation pathways, this compound disrupts the proper folding of nascent polypeptides that require N-linked glycosylation, a critical post-translational modification for their maturation and function. mdpi.comnih.govbiorender.com The glucose analog 2-deoxy-D-glucose (2-DG), a precursor to this compound, is known to interfere with N-linked glycosylation, leading to the accumulation of misfolded glycoproteins and subsequent ER stress. mdpi.comnih.govresearchgate.net This interference is a primary mechanism by which this compound instigates cellular stress. The ER's protein folding machinery is overwhelmed by the influx of improperly glycosylated proteins, leading to their aggregation and the activation of downstream stress response pathways. biorender.com
Triggering of the Unfolded Protein Response (UPR)
In response to the accumulation of unfolded proteins caused by agents like this compound, the cell activates a sophisticated signaling network known as the Unfolded Protein Response (UPR). nih.govresearchgate.netnih.gov The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER-resident chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). nih.govnih.gov Key sensors of the UPR, including PERK, IRE1, and ATF6, are activated upon detecting ER stress. researchgate.net The induction of GRP78, a major ER chaperone, is a hallmark of the UPR and is observed following treatment with 2-DG. nih.govresearchgate.net If the stress induced by compounds like this compound is too severe or prolonged for the UPR to resolve, the response can switch from a pro-survival to a pro-apoptotic program, leading to programmed cell death. nih.govyoutube.com
Modulation of Specific Cellular Processes
The disruptive effects of this compound extend to various specific cellular processes, primarily through its interference with glycosylation and metabolic pathways.
Alterations in Protein Folding and Quality Control Mechanisms
This compound directly impacts the protein folding and quality control mechanisms within the ER. The calnexin (B1179193)/calreticulin (B1178941) cycle, a crucial component of the quality control system for N-linked glycoproteins, is particularly affected. nih.govnih.gov This cycle relies on the sequential addition and removal of glucose residues from the N-glycan chains of folding glycoproteins. UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT) acts as a folding sensor, re-glucosylating misfolded proteins to allow them to re-enter the cycle. mdpi.comnih.govnih.gov The presence of this compound can disrupt this process, leading to the accumulation of improperly folded proteins that are eventually targeted for degradation by the ERAD pathway. biorender.comnih.gov
Impact on Cell Surface Glycoprotein Expression and Function (e.g., Immune Receptors)
The proper glycosylation of cell surface proteins is essential for their stability, localization, and function. This compound-mediated disruption of N-linked glycosylation can significantly reduce the surface expression of various glycoproteins, including critical immune receptors. nih.govnih.gov For instance, the expression of NKG2D ligands, which are crucial for the recognition of stressed and cancerous cells by the immune system, is dependent on N-linked glycosylation and is inhibited by 2-DG. nih.gov Similarly, the functionality of proinflammatory cytokine receptors, such as the IL-6 receptor gp130, is compromised due to deglycosylation induced by 2-DG, leading to attenuated cellular responses to these cytokines. nih.gov This highlights the profound impact of this compound on immune surveillance and inflammatory signaling.
Effects on Cell Wall Biogenesis and Integrity (in relevant organisms)
In organisms with cell walls, such as yeast, UDP-sugars are essential precursors for the synthesis of cell wall polysaccharides. In Saccharomyces cerevisiae, 2-DG has been shown to inhibit the synthesis of both mannan (B1593421) and glucan, key components of the yeast cell wall. nih.govnih.gov This inhibition is a consequence of the interference of phosphorylated metabolites of 2-DG with the metabolic pathways of glucose and mannose that are necessary for the synthesis of these structural polysaccharides. nih.gov The incorporation of 2-DG into cell wall material leads to the formation of weakened cell walls, resulting in increased osmotic fragility and cell lysis. nih.gov
Indirect Influence on Glycogen (B147801) Metabolism
Compound Information
| Compound Name |
| Uridine (B1682114) diphosphate-2-deoxyglucose |
| UDP-glucose |
| 2-deoxy-D-glucose |
| 2-deoxy-D-glucose 6-phosphate |
| UDP-galactose |
| UDP-glucuronic acid |
| Mannose |
| Glucose |
| Glucan |
| Mannan |
Research Findings on this compound and its Precursor 2-DG
| Cellular Process | Key Finding | Organism/System |
| ER Stress & UPR | 2-DG induces ER stress and the Unfolded Protein Response by interfering with N-linked glycosylation. nih.govresearchgate.net | Human cancer cell lines |
| Protein Folding | 2-DG leads to the downregulation of UDP-glucose glycoprotein glucosyltransferase 1 (UGGT1), a key sensor in protein folding quality control. mdpi.com | Colorectal cancer cells |
| Immune Receptor Expression | 2-DG prevents the cell surface expression of NKG2D ligands by inhibiting their N-linked glycosylation. nih.gov | Human cell lines |
| Cytokine Signaling | 2-DG induces deglycosylation of the IL-6 receptor gp130, attenuating cellular responses to IL-6. nih.gov | Mouse models |
| Cell Wall Synthesis | 2-DG inhibits the synthesis of mannan and glucan in the cell wall. nih.gov | Saccharomyces cerevisiae |
| Glycogen Metabolism | 2-DG is incorporated into glycogen in an insulin-dependent manner. nih.gov | Rats |
Enzymatic Interactions and Substrate Specificity of Udp 2 Deoxyglucose
Substrate Properties for Glycosyltransferases
Glycosyltransferases (GTs) are a diverse superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, such as a nucleotide sugar, to an acceptor molecule, forming a glycosidic bond. UDP-glucose is a common sugar donor for many GTs involved in the synthesis of various glycoconjugates, polysaccharides, and secondary metabolites. UDP-2-deoxyglucose, as an analog of UDP-glucose, can interact with these enzymes, often as an alternative substrate or inhibitor, depending on the specific GT.
Affinity and Specificity of Various Glucosyltransferases for this compound
The affinity and specificity of glucosyltransferases for this compound vary depending on the enzyme's structure and its natural substrate preferences. While some GTs show a preference for UDP-glucose, others may accommodate or be inhibited by this compound. Plant UDP-glycosyltransferases (UGTs), which utilize UDP-activated sugar moieties as donors, including UDP-glucose, exhibit diverse substrate specificities towards various acceptor molecules. nih.govacs.org These enzymes typically possess a conserved "plant secondary product glycosyltransferase" (PSPG) motif in their C-terminal domain that recognizes the sugar donor. mdpi.com
Studies investigating the interaction of 2-deoxy sugar derivatives of uridine (B1682114) with glycosyltransferases, such as N-acetylglucosaminyltransferase I and beta-1,4-galactosyltransferase I, suggest that these analogs can bind to the enzyme's active site in a manner similar to the natural substrate. researchgate.net However, the lack of the 2-hydroxyl group can affect the efficiency of the glycosyl transfer reaction. For instance, an N-glycosyltransferase from Actinobacillus pleuropneumoniae (ApNGT) showed a preference for UDP-glucose as a substrate, with UDP-galactose and UDP-xylose being turned over at much lower rates. nih.gov While this study did not specifically test this compound, it highlights the varying substrate specificity among GTs.
UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT1), a key enzyme in endoplasmic reticulum quality control, recognizes incompletely folded glycoproteins and monoglucosylates their N-glycans using UDP-glucose as the donor. nih.govacs.org This activity is crucial for promoting the solubility of misfolded proteins. nih.govresearchgate.net The interaction of this compound with UGGT1 could potentially interfere with this critical quality control mechanism, although specific data on this interaction were not found in the provided snippets.
Research on fungal phenolic UDP glycosyltransferases has shown their ability to transfer sugar moieties from UDP-glucose to phenolic acceptors. asm.org The kinetic parameters for these enzymes using UDP-glucose as a donor have been determined, indicating varying affinities depending on the acceptor molecule. asm.org The interaction of this compound with such enzymes would likely involve altered kinetic properties compared to UDP-glucose.
Data on the kinetic parameters of specific glucosyltransferases with this compound as a substrate are limited in the provided context. However, studies on related enzymes and analogs provide insight into potential interactions.
Consequences of Altered Glycosyltransferase Activity
When this compound acts as an alternative substrate or inhibitor of glucosyltransferases, it can lead to significant consequences for cellular processes that rely on glycosylation. Inhibition of N-linked glycosylation by 2-deoxyglucose, the precursor of this compound, is known to induce endoplasmic reticulum stress and activate the unfolded protein response. wikipedia.orgresearchgate.net This occurs because the absence of the 2-hydroxyl group in 2-deoxyglucose prevents the proper processing and modification of glycans, affecting protein folding and trafficking.
Altered glycosyltransferase activity due to the presence of this compound can disrupt the synthesis of essential glycoconjugates, impacting cell wall formation, protein function, and signaling pathways. For example, UDP-glucose is a crucial precursor for the synthesis of various polysaccharides like cellulose, hemicellulose, and pectins in plants, as well as glycogen (B147801) in other organisms. frontiersin.orgfrontiersin.orgnih.govportlandpress.com Interference with glucosyltransferases involved in these pathways by this compound could impair cell structure and energy storage.
Furthermore, UDP-glucose serves as a substrate for the glycosylation of secondary metabolites and hormones, influencing their activity and metabolism. portlandpress.com Altered activity of the relevant UGTs by this compound could therefore affect a wide range of cellular functions.
Interaction with Nucleotide Sugar Pyrophosphorylases
Nucleotide sugar pyrophosphorylases are enzymes responsible for the synthesis of activated nucleotide sugars, including UDP-glucose, from a sugar-1-phosphate and a nucleoside triphosphate. These enzymes play a central role in providing the building blocks for glycosylation reactions. This compound can interact with these enzymes, particularly those involved in UDP-glucose synthesis, due to its structural similarity to UDP-glucose and its precursor, 2-deoxyglucose-1-phosphate (B1237330).
Substrate Recognition by UDP-Glucose Pyrophosphorylase
UDP-glucose pyrophosphorylase (UGPase) catalyzes the reversible reaction between UTP and glucose-1-phosphate (Glc-1-P) to form UDP-glucose and pyrophosphate (PPi). frontiersin.orgnih.govportlandpress.com This enzyme is crucial for maintaining the cellular pool of UDP-glucose. UGPase is generally specific for UTP and Glc-1-P as substrates. nih.gov
While UGPase primarily utilizes Glc-1-P, some studies on related pyrophosphorylases or enzymes from different organisms suggest a degree of substrate promiscuity. For instance, the UDP-glucose pyrophosphorylase from Giardia lamblia exhibits promiscuity, being able to use Gal-1P in addition to Glc-1P. conicet.gov.ar The interaction of UGPase with 2-deoxyglucose-1-phosphate, the precursor to this compound, could potentially lead to the formation of this compound, although this reaction's efficiency and the enzyme's affinity for this analog would differ from its natural substrates. Studies on the kinetic properties of UGPase from various sources highlight its dependence on Mg2+ and specific kinetic parameters for UTP and Glc-1-P. portlandpress.comconicet.gov.ar
Data from studies using 2-[18F]fluoro-2-deoxy-D-glucose (2-[18F]FDG), an analog of 2-deoxyglucose, indicate that it can be metabolized beyond 2-[18F]FDG-6-phosphate to form UDP-2-[18F]FDG. nih.gov This suggests that enzymes like UGPase can process 2-deoxyglucose-1-phosphate (formed from 2-deoxyglucose-6-phosphate) to produce the UDP-linked analog, although the efficiency compared to glucose metabolism is a critical factor.
Specificity of UDP-N-acetylglucosamine Pyrophosphorylase
UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) catalyzes the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from UTP and N-acetylglucosamine-1-phosphate (GlcNAc-1-P). frontiersin.orgfrontiersin.orgscielo.br This enzyme is distinct from UGPase and generally shows specificity for N-acetylated sugar phosphates. UAGPase prefers GlcNAc-1-P and N-acetylgalactosamine-1-P (GalNAc-1-P) as substrates. nih.gov
Given its specificity for N-acetylated sugars, UAGPase is unlikely to efficiently utilize 2-deoxyglucose-1-phosphate as a substrate for the synthesis of this compound. While some overlap in substrate specificity among nucleotide sugar pyrophosphorylases exists, particularly with UDP-sugar pyrophosphorylase (USPase) which has broader specificity, UAGPase is primarily involved in the synthesis of UDP-GlcNAc. frontiersin.orgfrontiersin.org
Other Relevant Enzyme Interactions (e.g., Glycolytic Enzymes indirectly affected by 2DG-derived metabolites)
While this compound directly interacts with glycosyltransferases and nucleotide sugar pyrophosphorylases, its precursor, 2-deoxyglucose (2-DG), has well-documented interactions with glycolytic enzymes, leading to indirect effects on cellular metabolism that can influence nucleotide sugar pools.
2-Deoxyglucose is transported into cells via glucose transporters and is phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate (2-DG-6-P). wikipedia.orgpatsnap.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. wikipedia.orgpatsnap.com This leads to the accumulation of 2-DG-6-P within the cell. patsnap.com
The accumulation of 2-DG-6-P has several consequences for glycolysis. It acts as a competitive inhibitor of hexokinase, reducing the phosphorylation of glucose and thus inhibiting glucose uptake and the entire glycolytic flux. patsnap.com This metabolic bottleneck can lead to a decrease in ATP production, impacting energy-dependent processes, including the synthesis of nucleotide sugars which requires UTP. patsnap.com
Data Table Example (Illustrative, based on general knowledge and search results regarding enzyme kinetics with similar substrates):
| Enzyme Class | Enzyme Name (Example) | Substrate (Example) | Apparent Km (µM) | Vmax (Arbitrary Units) | Reference Type |
| Glycosyltransferase | Plant UGT (various) | UDP-Glucose | Varies widely | Varies widely | Research Findings |
| Glycosyltransferase | ApNGT (A. pleuropneumoniae) | UDP-Glucose | Data available | Data available | Research Findings nih.gov |
| Nucleotide Sugar Pyrophosphorylase | UGPase (various organisms) | UTP + Glc-1-P | Varies widely | Varies widely | Research Findings portlandpress.comconicet.gov.ar |
| Nucleotide Sugar Pyrophosphorylase | UAGPase (various organisms) | UTP + GlcNAc-1-P | Varies widely | Varies widely | Research Findings scielo.br |
| Glycolytic Enzyme | Hexokinase | Glucose | Varies widely | Varies widely | General Knowledge |
| Glycolytic Enzyme | Phosphoglucose Isomerase | Glucose-6-phosphate | Varies widely | Varies widely | General Knowledge |
Research Methodologies and Analytical Approaches for Studying Udp 2 Deoxyglucose
Methodologies for Synthesis and Purification
The generation of UDP-2DG for research purposes can be achieved through various synthetic routes, followed by rigorous purification protocols to ensure high purity for downstream applications.
De novo Synthesis and Derivatization Techniques
De novo synthesis of UDP-2DG typically involves chemical and/or enzymatic methods to construct the molecule from simpler precursors. One chemical approach involves the phosphorylation of thioglycosides, followed by a coupling reaction with UMP-morpholidate and subsequent deacetylation researchgate.netlookchem.comfigshare.comtandfonline.com. This method has been shown to yield UDP-2-deoxy glucose and galactose α-selectively researchgate.netlookchem.comfigshare.comtandfonline.com. The use of thioglycoside activation with IDCP as a promoter has proven suitable for preparing UDP-2-deoxy sugars lookchem.com.
Enzymatic synthesis offers an alternative, often more selective, route. Chemoenzymatic methods can utilize modified monosaccharides as starting materials and carbohydrate biosynthetic enzymes with substrate promiscuities nih.gov. A one-pot three-enzyme system involving a monosaccharide kinase, a nucleotidyltransferase (such as Pasteurella multocida N-acetylglucosamine 1-phosphate uridylyltransferase, PmGlmU), and an inorganic pyrophosphatase (PmPpA) has been developed for the synthesis of UDP-sugar derivatives, including those with modifications nih.gov. While this system has been applied to UDP-GlcNAc derivatives, the principle can be extended to other UDP-sugars like UDP-2DG nih.gov. Another enzymatic approach involves the use of nucleotide-sugar pyrophosphorylases, which catalyze the conversion of a sugar-1-phosphate to a UDP-sugar google.com.
Derivatization techniques can be applied to introduce modifications into the UDP-2DG structure, potentially creating chemical probes or analogs with altered properties. For example, chemical diversification at the C-2 or C-6 position of the glucosamine (B1671600) moiety in UDP-sugar nucleotides has been explored nih.gov. The synthesis of fluorescently labeled UDP-glucose derivatives has also been reported, which could potentially be adapted for UDP-2DG to serve as sensors for carbohydrate-active enzymes rsc.org.
Isolation and Characterization by Spectroscopic Methods (e.g., NMR, Mass Spectrometry)
Following synthesis, the isolation and purification of UDP-2DG are critical steps. Sequential silica (B1680970) gel chromatography using different solvent systems is a common method for isolating synthesized UDP-2-deoxy sugars from reaction mixtures, effectively separating the desired product from by-products like UMP and UMP dimer lookchem.comfigshare.comtandfonline.com. HPLC analysis is also used to monitor the purity and decomposition of synthesized UDP-sugars lookchem.com.
Spectroscopic methods are essential for the structural elucidation and characterization of synthesized UDP-2DG. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 31P NMR, is routinely used to confirm the structure of the synthesized compound researchgate.netlookchem.comfigshare.comtandfonline.com. Mass spectrometry (MS), particularly techniques like LC-ESI-MS and MALDI-TOF MS, provides crucial information about the molecular weight and fragmentation pattern, further validating the identity and purity of UDP-2DG nih.govplos.org.
Advanced Metabolic Profiling and Flux Analysis
Studying the metabolic fate and effects of UDP-2DG in biological systems requires advanced analytical techniques capable of detecting and quantifying this compound and its related metabolites within complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the detection and quantification of metabolites, including nucleotide sugars like UDP-2DG, in biological samples nih.govelifesciences.orgmdpi.comresearchgate.net. LC-MS offers high sensitivity and the ability to separate complex mixtures before mass analysis nih.govmdpi.comresearchgate.net. Various LC-MS setups are employed, including those coupled with electrospray ionization (ESI-MS) or quadrupole time-of-flight mass spectrometry (QTOF ESI/MS) nih.govplos.orgresearchgate.net.
Sample preparation for LC-MS analysis of sugar nucleotides from biological sources often involves extraction methods such as heating cell pellets or pulverizing tissue in liquid nitrogen followed by extraction with appropriate solvents elifesciences.orgdoi.org. Solid-phase extraction (SPE) can be used for further enrichment and purification of crude extracts elifesciences.orgdoi.org. Different LC column types, such as C18 IP-RP HPLC or HILIC columns, are utilized depending on the properties of the metabolites being analyzed plos.orgdoi.org. Mass spectrometry detection can involve full scan MS or tandem MS (MS/MS) approaches, such as precursor ion scanning, which is particularly suitable for monitoring sugar nucleotides that produce common fragment ions doi.org. LC-MS/MS has been successfully applied to analyze metabolic profiles and detect changes in metabolite levels in various biological contexts researchgate.net.
Isotopic Tracing for Pathway Elucidation
Isotopic tracing is a fundamental technique for elucidating metabolic pathways and understanding the flux of metabolites through these networks researchgate.netnih.gov. By using stable isotopes, such as 13C, 15N, or 2H, incorporated into specific positions of a substrate (e.g., [U-13C]glucose), researchers can track the incorporation of these isotopes into downstream metabolites, including UDP-2DG and its derivatives researchgate.netnih.govfrontiersin.org.
Analysis of the isotopic labeling patterns and enrichment levels in metabolites using techniques like LC-MS allows for the determination of metabolic pathway activities and flux rates researchgate.netnih.govfrontiersin.org. For instance, tracing the incorporation of 13C from labeled glucose into UDP-glucose and UDP-GlcNAc can reveal insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and hexosamine biosynthetic pathway activities nih.govfrontiersin.orguky.edu. Isotopic tracing can demonstrate delicate metabolic alterations within single cells that might not be evident from concentration analysis alone researchgate.net. This approach is invaluable for understanding how UDP-2DG or its precursor 2-deoxyglucose interferes with glucose metabolism and affects the synthesis of other nucleotide sugars nih.govnih.gov.
Utilization of UDP-2-deoxyglucose as a Chemical Probe
UDP-2DG and its derivatives can be utilized as chemical probes to investigate enzyme specificity and metabolic pathways. As a sugar donor analog, UDP-2DG can be used to study the specificity of various glycosyltransferases and galactosyltransferases lookchem.comfigshare.com. By providing these enzymes with UDP-2DG as a substrate, researchers can assess whether the enzyme can utilize this modified sugar nucleotide and the resulting products, potentially yielding oligosaccharide analogs lookchem.comfigshare.com.
Tool for Investigating Glycosylation Pathway Mechanisms
This compound is utilized as a tool to probe the intricacies of glycosylation pathways. As an analog of UDP-glucose, it can be processed by certain enzymes in these pathways, leading to the formation of modified glycans or the inhibition of specific glycosyltransferases.
Early studies involving 2-deoxyglucose (2-DG), the precursor to this compound, demonstrated that it is converted into this compound, as well as GDP-2-deoxyglucose and dolichol-P-2-deoxyglucose within cells nih.govnih.govnih.gov. The accumulation of dolichol oligosaccharides containing 2-deoxyglucose is thought to inhibit glycoprotein (B1211001) formation because these modified structures cannot be properly elongated or transferred to proteins nih.govnih.govnih.gov. This interference with dolichol-linked glycan synthesis provides a method to study the impact of altered N-glycosylation on protein folding, maturation, and function nih.gov.
Researchers use this compound or its precursor, 2-deoxyglucose, to induce changes in glycosylation patterns and observe the downstream effects on cellular processes. For instance, 2-deoxyglucose has been shown to disrupt N-glycan expression on the surface of pancreatic adenocarcinoma cells tocris.com. Studies have also investigated the impact of 2-deoxyglucose on the O-GlcNAc modification of proteins, suggesting it can influence this type of glycosylation as well researchgate.netresearchgate.net.
Investigating the effects of this compound on glycosylation often involves techniques such as:
Metabolomic analysis: Techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can be used to assess changes in the levels of various metabolites, including nucleotide sugars, upon treatment with 2-deoxyglucose jst.go.jp. This helps in understanding how the compound affects the pools of substrates available for glycosylation. One study using CE-TOFMS in a human endometrial cancer cell line treated with 2-deoxyglucose identified and quantified 90 metabolites, revealing changes in metabolic profiles jst.go.jp.
Glycoprotein analysis: Methods to analyze changes in protein glycosylation, such as assessing the reduction of total N-glycoproteins, are employed to confirm the inhibitory effects of 2-deoxyglucose on glycosylation pathways nih.gov.
Enzyme activity assays: Measuring the activity of glycosyltransferases and other enzymes involved in nucleotide sugar metabolism can help pinpoint the specific steps in glycosylation pathways that are affected by this compound or its derivatives.
The use of this compound and its precursor allows researchers to chemically perturb glycosylation pathways, offering insights that complement genetic approaches like studying mutants with defects in glycosylation nih.gov. While genetic methods help define genes and pathways, chemical inhibitors can be readily applied to various cell types and organisms nih.gov. However, it is important to consider that 2-deoxyglucose, due to its conversion into various metabolic intermediates, may have pleiotropic effects beyond the intended inhibition of specific glycosylation steps nih.gov.
Reagent for Studying Cellular Stress Responses in Glycobiology
This compound, primarily through its precursor 2-deoxyglucose, is widely used as a reagent to induce cellular stress, particularly endoplasmic reticulum (ER) stress, in the context of glycobiology research. Interference with N-linked glycosylation, a critical process occurring in the ER, is a key mechanism by which 2-deoxyglucose elicits stress.
Exposure of cells to 2-deoxyglucose interferes with N-linked glycosylation, likely due to its structural similarity to mannose, a component of N-glycan structures biorxiv.org. This disruption in glycosylation leads to the accumulation of misfolded or improperly glycosylated proteins in the ER, triggering the unfolded protein response (UPR) tocris.combiorxiv.org. The UPR is a conserved cellular signaling pathway activated to alleviate ER stress by reducing protein synthesis, increasing ER chaperone production, and promoting the degradation of misfolded proteins.
Studies have demonstrated that 2-deoxyglucose treatment induces ER stress and activates the UPR in mammalian cells tocris.combiorxiv.org. For example, research in pancreatic cancer cells treated with 2-deoxyglucose found ER stress accompanied by increased expression of ER stress markers such as glucose response protein 78 (GRP78) and C/EBP-homologous protein (CHOP) nih.gov.
The induction of ER stress by 2-deoxyglucose makes it a valuable tool for:
Investigating the UPR: Researchers use 2-deoxyglucose to activate the UPR and study the signaling cascades and downstream effects of this stress response.
Studying the link between glycosylation and ER quality control: By disrupting N-glycosylation, 2-deoxyglucose allows for the examination of how proper glycosylation is linked to protein folding and the ER quality control system molbiolcell.org. UDP-glucose:glycoprotein glucosyltransferase (UGGT1), an enzyme involved in the ER quality control of glycoproteins, recognizes partially folded proteins and reglucosylates deglucosylated N-glycans, promoting interaction with chaperones like calreticulin (B1178941) and calnexin (B1179193) molbiolcell.org. Interference with normal glycosylation by agents like 2-deoxyglucose can impact this quality control mechanism.
Exploring cellular responses to metabolic disruption: As 2-deoxyglucose also interferes with glucose metabolism, its use helps researchers study the interplay between metabolic stress, glycosylation, and cellular stress responses researchgate.netmdpi.com.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying UDP-2-deoxyglucose in biological samples?
- Methodological Answer : Ion-pair reversed-phase HPLC with borate ions is a validated technique for separating this compound from its epimers (e.g., UDP-2-deoxygalactose). Borate forms charge-differentiated complexes with cis-diol groups, enabling separation within 5–25 minutes at concentrations ≥20 pmol. Column stability and sensitivity are superior to traditional ion-exchange methods .
Q. How is radiolabeled 2-deoxyglucose ([14C]DG) used to measure glucose uptake in tissues?
- Methodological Answer : The [14C]deoxyglucose method involves intravenous administration of the tracer, followed by kinetic modeling to calculate local cerebral metabolic rates. Key steps include:
- Monitoring arterial plasma [14C]DG and glucose concentrations for 30–45 minutes.
- Rapid freezing of tissue (e.g., brain) to trap [14C]DG-6-phosphate.
- Autoradiography to quantify tracer distribution and derive glucose utilization via the operational equation, which accounts for hexokinase kinetics and plasma-tissue equilibration .
Q. What structural and spectroscopic data are available for this compound validation?
- Methodological Answer : The NIST Chemistry WebBook provides canonical SMILES, molecular formulas, and spectral data (e.g., IR, NMR) for 2-deoxy-D-glucose, a precursor of this compound. Researchers should cross-reference these with experimental HPLC retention times and mass spectrometry (MS) fragmentation patterns for confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound metabolic flux data between in vivo and in vitro models?
- Methodological Answer : Cross-validation strategies include:
- In vivo-in vitro correlation : Compare tracer-derived metabolic rates (e.g., from [14C]DG autoradiography ) with in vitro LC-MS/MS quantification of this compound in cell lysates .
- Kinetic modeling : Adjust compartmental model parameters (e.g., plasma-tissue exchange rates) to account for differences in substrate availability or hexokinase activity across models.
- Statistical frameworks : Use multivariate analysis to identify confounding variables (e.g., cell culture media composition, anesthesia effects in in vivo studies) .
Q. What methodological considerations are critical when quantifying this compound in cell culture systems using mass spectrometry?
- Methodological Answer : Key factors include:
- Internal standards : Deuterated this compound or structural analogs (e.g., UDP-glucose) to normalize ionization efficiency.
- Sample preparation : Acidic extraction (e.g., perchloric acid) to stabilize labile nucleotide sugars.
- Chromatography : Pairing HILIC columns with MS-compatible buffers (e.g., ammonium acetate) to resolve UDP-sugar isomers.
- Data normalization : Express concentrations as pmol/10^4 cells to control for cell density variability .
Q. How can researchers optimize ion-pair HPLC conditions for separating this compound epimers in complex matrices?
- Methodological Answer :
- Mobile phase : Use tetrabutylammonium phosphate (5–10 mM) as the ion-pairing agent at pH 6.5–7.0 to enhance retention of anionic UDP-sugars.
- Borate supplementation : Add 50–100 mM sodium borate to the mobile phase to exploit differential complexation with 2-deoxyglucose’s cis-diol moiety, improving resolution.
- Column selection : C18 columns with 3-µm particle size and 150-mm length provide optimal efficiency for UDP-sugar separations .
Q. What strategies mitigate phosphorylation artifacts when studying this compound biosynthesis in metabolic tracer experiments?
- Methodological Answer :
- Enzyme inhibition : Pre-treat cells with 2-deoxyglucose-6-phosphate analogs or hexokinase inhibitors (e.g., mannoheptulose) to block downstream metabolism.
- Pulse-chase design : Short tracer incubation times (≤10 min) followed by rapid quenching in liquid nitrogen minimize enzymatic degradation.
- Targeted MS/MS : Use precursor ion scanning for UDP-specific fragments (e.g., m/z 385 for UDP moiety) to distinguish intact this compound from breakdown products .
Data Interpretation and Contradiction Analysis
Q. How should conflicting reports on this compound’s role in glycosylation inhibition be reconciled?
- Methodological Answer :
- Dose-response analysis : Compare studies for differences in this compound concentrations; sub-millimolar levels may incompletely inhibit UDP-glucose-dependent pathways.
- Cell-type specificity : Assess hexokinase isoform expression (e.g., HK2 in cancer cells) that preferentially phosphorylates 2-deoxyglucose, altering UDP-sugar pool dynamics.
- Pathway context : Use flux balance analysis (FBA) to model competition between this compound and endogenous UDP-sugars in glycosylation reactions .
Q. What statistical approaches are recommended for analyzing small-sample this compound datasets with high variability?
- Methodological Answer :
- Non-parametric tests : Apply Wilcoxon signed-rank or Kruskal-Wallis tests to avoid normality assumptions.
- Bootstrapping : Resample datasets (n ≥ 5) to estimate confidence intervals for mean concentrations.
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
